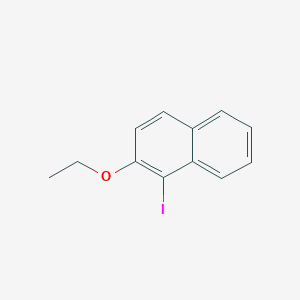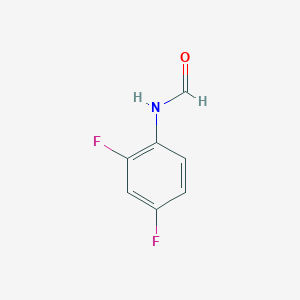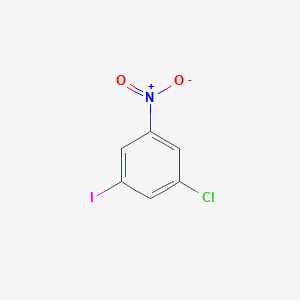
1-Chloro-3-iodo-5-nitrobenzene
Vue d'ensemble
Description
“1-Chloro-3-iodo-5-nitrobenzene” is a compound with the molecular formula C6H3ClINO2 . It is a derivative of benzene, which is a simple aromatic ring with the addition of a chloro, iodo, and nitro functional groups .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-iodo-5-nitrobenzene” can be deduced from its molecular formula, C6H3ClINO2 . The benzene ring forms the core of the molecule, with the chloro, iodo, and nitro groups attached to the carbon atoms of the ring .
Chemical Reactions Analysis
“1-Chloro-3-iodo-5-nitrobenzene”, like other benzene derivatives, can undergo a variety of chemical reactions. These include electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring . The nitro group can also be reduced to an amine group, a reaction that is often used in the synthesis of arylamines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-3-iodo-5-nitrobenzene” would depend on its molecular structure. For instance, the presence of the nitro group can increase the polarity of the molecule, which can affect its solubility and boiling point .
Applications De Recherche Scientifique
Synthesis of Anilines
1-Chloro-3-iodo-5-nitrobenzene: is used in the synthesis of functionalized anilines, which are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries. The catalytic hydrogenation of nitroaromatic compounds to anilines is an environmentally preferable approach .
Catalyst Development
This compound serves as a model reactant in the development of heterogeneous catalysts for the reductive hydrogenation of substituted nitroarenes. The performance of catalysts, such as Ru-based nanoparticles, can be assessed by their ability to convert 1-Chloro-3-iodo-5-nitrobenzene to the corresponding aniline .
Mécanisme D'action
Target of Action
Nitrobenzene compounds are generally known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
The mode of action of 1-Chloro-3-iodo-5-nitrobenzene involves electrophilic aromatic substitution . This process involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitutions .
Pharmacokinetics
Nitrobenzene compounds are generally known to have specific pharmacokinetic properties, including absorption through the skin, distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Nitrobenzene compounds are generally known to cause various cellular effects, including oxidative stress and dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-iodo-5-nitrobenzene. For instance, certain bacteria, such as Diaphorobacter sp. strain JS3051, can degrade 3-chloronitrobenzene and 3-bromonitrobenzene, suggesting that microbial activity in the environment could potentially influence the stability and action of 1-Chloro-3-iodo-5-nitrobenzene .
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-3-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCNYROPQXSCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599418 | |
| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-iodo-5-nitrobenzene | |
CAS RN |
123158-76-9 | |
| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



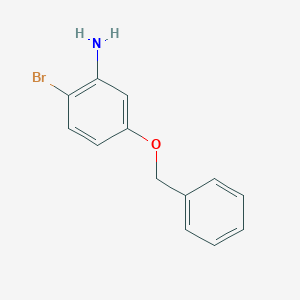
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
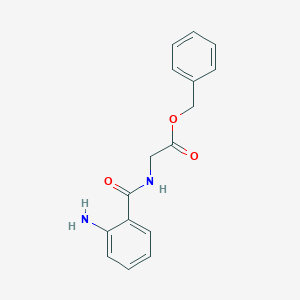
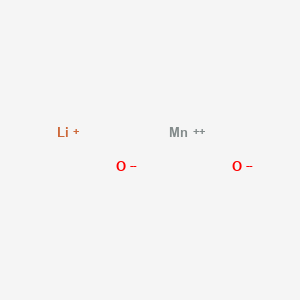


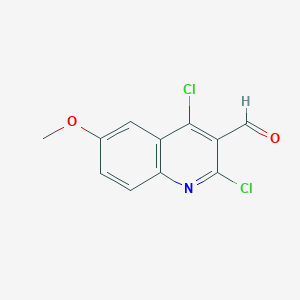
![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
